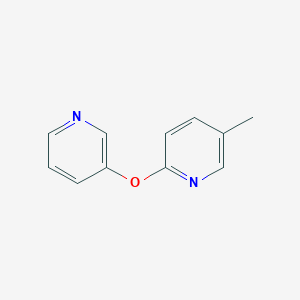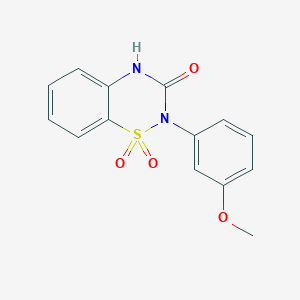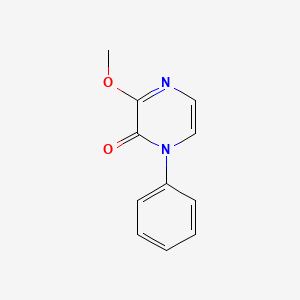
5-methyl-2-(pyridin-3-yloxy)pyridine
Descripción general
Descripción
5-methyl-2-(pyridin-3-yloxy)pyridine is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with α,β-unsaturated carbonyl compounds via a Michael reaction . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis
The molecular structure of 5-methyl-2-(pyridin-3-yloxy)pyridine is complex. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a methyl group attached to the 5th carbon of the pyridine ring and a pyridin-3-yloxy group attached to the 2nd carbon .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .Aplicaciones Científicas De Investigación
- Bioactive Ligands : 5-methyl-2-(pyridin-3-yloxy)pyridine derivatives can undergo Schiff base condensation reactions, resulting in flexible and multidentate bioactive ligands. These ligands exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions. They have diverse bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, and antihypertensive properties .
- Anticancer Potential : Pyridine-containing compounds, including derivatives of 5-methyl-2-(pyridin-3-yloxy)pyridine, are being explored for their anticancer properties. These compounds may act as potential targets for cancer therapy .
- Binding Abilities : Some pyridine-based Schiff bases, derived from 5-methyl-2-(pyridin-3-yloxy)pyridine, exhibit strong binding abilities toward various cations and anions. These unique photophysical properties make them suitable for ion recognition. They are extensively used in the development of chemosensors for qualitative and quantitative detection of specific ions in environmental and biological media .
Medicinal Chemistry and Drug Design
Chemosensors and Ion Recognition
Other Applications
Mecanismo De Acción
Target of Action
It is known that pyridine-based compounds have been incorporated in a diverse range of drug candidates approved by the fda . The nitrogen-bearing heterocycle pyridine occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .
Mode of Action
Pyridine-based compounds are known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyridine-based compounds have been found to inhibit the production of hepatic glucose .
Result of Action
Pyridine-based compounds have been found to have antimicrobial potency .
Action Environment
The broad application of sm coupling, a reaction in which pyridine-based compounds participate, arises from the exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
The synthesis of 2-methylpyridines can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . This method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Propiedades
IUPAC Name |
5-methyl-2-pyridin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRWOUDHLUDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)
![ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6508863.png)
![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)
![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)


![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)



![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6508942.png)
![2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508957.png)
![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508959.png)
![2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508961.png)